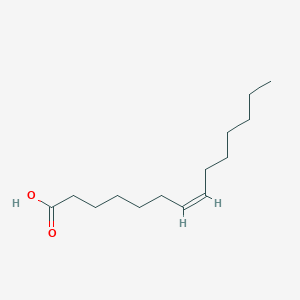

7Z-tetradecenoic acid

Description

Contextualizing Unique Isomeric Forms of Unsaturated Fatty Acids

Unsaturated fatty acids exhibit a remarkable diversity due to isomerism, where molecules share the same chemical formula but differ in the arrangement of their atoms. This isomerism can be positional, concerning the location of the double bond along the carbon chain, or geometric, relating to the orientation of the hydrogen atoms across the double bond (cis or trans).

Tetradecenoic acid (C14:1) serves as a clear example of this isomeric diversity. ontosight.ai Besides the 7Z isomer, other positional isomers include 5Z-tetradecenoic acid and 9-tetradecenoic acid (myristoleic acid), with the double bond at the fifth and ninth carbon positions, respectively. ontosight.ai Furthermore, for each positional isomer, a corresponding trans (E) geometric isomer exists, such as (7E)-tetradec-7-enoic acid. lipidmaps.orgnih.gov This structural variation is critical, as it influences the molecule's physical properties, such as its melting point, and its biological function. ontosight.ai

| Isomer Name | Abbreviation | Double Bond Position | Geometric Isomerism |

|---|---|---|---|

| (7Z)-tetradec-7-enoic acid | C14:1 (n-7) | 7 | cis (Z) |

| (7E)-tetradec-7-enoic acid | C14:1 (n-7) | 7 | trans (E) |

| (5Z)-tetradec-5-enoic acid | C14:1 (n-9) | 5 | cis (Z) |

| (9E)-tetradec-9-enoic acid (Myristelaidic acid) | C14:1 (n-5) | 9 | trans (E) |

| (11Z)-tetradec-11-enoic acid | C14:1 (n-3) | 11 | cis (Z) |

Significance in Advanced Metabolomics and Lipidomics

The fields of metabolomics and lipidomics aim to comprehensively identify and quantify the vast array of small molecules and lipids within biological systems. hmdb.ca In this context, 7Z-tetradecenoic acid is recognized as a distinct molecular entity and is cataloged in major databases such as the Human Metabolome Database (HMDB) and LIPID MAPS. hmdb.canih.govlipidmaps.org

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are crucial for separating and identifying fatty acid isomers. biorxiv.org A recently developed workflow combining LC-MS with gas-phase ozonolysis of double bonds has been introduced to discover and identify new unsaturated fatty acids in biological samples, with this compound being one of the many isomers that can be identified with this method. biorxiv.org The ability to distinguish between isomers like this compound and its counterparts is vital, as subtle structural differences can signify different metabolic origins or biological activities. nih.gov

Overview of Research Trajectories for this compound

Current research on this compound is proceeding along several specialized fronts. One area of investigation is its natural occurrence and biosynthesis. For instance, it has been identified in the archaeon Pyrococcus furiosus. nih.govnih.gov In the plant kingdom, research on the model liverwort Marchantia polymorpha has revealed that 7Z-hexadecenoic acid is a precursor in the biosynthesis of the plant hormone dinor-12-oxo-10,15(Z)-phytodienoic acid (dn-OPDA). nih.govbiorxiv.org This synthesis is dependent on the enzyme FAD5, highlighting a specific and conserved biochemical pathway. nih.govbiorxiv.org

Furthermore, there is growing interest in the role of specific fatty acid isomers as potential biomarkers. For example, some studies have looked at the fatty acid profiles of different organisms to distinguish them taxonomically. researchgate.net The precise identification and quantification of isomers like this compound in human samples, such as plasma, are central to understanding lipid metabolism in health and disease. nih.gov Research in this area is focused on improving analytical methods to accurately measure the relative abundance of various fatty acid isomers. nih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (Z)-tetradec-7-enoic acid | nih.gov |

| Molecular Formula | C14H26O2 | nih.gov |

| Molecular Weight | 226.35 g/mol | nih.gov |

| Classification | Long-chain fatty acid | foodb.cahmdb.ca |

| InChIKey | ZVXDGKJSUPWREP-FPLPWBNLSA-N | lipidmaps.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H26O2 |

|---|---|

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(Z)-tetradec-7-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7- |

InChI Key |

ZVXDGKJSUPWREP-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCCCCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C\CCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 7z Tetradecenoic Acid

Identification in Prokaryotic Organisms

The distribution of 7Z-tetradecenoic acid extends to the prokaryotic domain, where it has been identified as a component of the cellular lipids of extremophilic microorganisms.

Detection in Thermophilic Archaea (e.g., Pyrococcus furiosus)

This compound has been reported as a constituent of the fatty acids found in Pyrococcus furiosus, a species of hyperthermophilic archaeon. nih.govnih.gov This organism thrives at temperatures around 100°C and is found in environments such as hydrothermal vents. wikipedia.org A detailed analysis of the fatty acid composition of P. furiosus identified a total of 18 different fatty acids, which included saturated, monounsaturated, and dicarboxylic acids. nih.govnih.gov The presence of fatty acids in an archaeon was a notable discovery, and the characterization of these minor components included the specific (Z)-tetradec-7-enoic acid isomer. nih.govnih.gov

Presence in Eukaryotic Systems

In eukaryotes, this compound is found across various life forms, from plants to mammals, existing within complex lipid matrices.

Plant-Derived Sources and Extracts (e.g., Detarium microcarpum, specific plant seed oils)

While some sources suggest the presence of this compound in plant extracts like Detarium microcarpum, detailed chemical analyses of the seed oil from this plant have identified other fatty acids as predominant. Studies on D. microcarpum seed oil have reported major constituents such as linoleic acid, oleic acid, cis-13,16-dicosadienoic acid, and undecanoic acid, without specifically detecting the 7Z-tetradecenoic isomer. academicjournals.orgacademicjournals.orgagriculturejournal.in The fatty acid profile of many plant seed oils is diverse; for instance, omega-3 monounsaturated fatty acids like (Z)-11-tetradecenoic acid have been identified as pheromone precursors in insects and are found in the essential oil of Coriandrum sativum. semanticscholar.org However, specific documentation of this compound in widely analyzed seed oils is not extensively reported.

Animal-Derived Biological Matrices (e.g., mammalian plasma, human sebaceous wax)

In human biological systems, this compound has been identified as a component of the complex lipidome. A comprehensive analysis using an advanced workflow combining liquid chromatography and mass spectrometry with ozonolysis successfully identified this isomer in human plasma and human sebaceous wax (vernix caseosa). biorxiv.orgbiorxiv.org This discovery was part of a broader effort that expanded the number of known fatty acids in human plasma, highlighting the previously underreported diversity of fatty acid isomers. biorxiv.org The detection of this compound in these matrices underscores its role as a constituent of human lipids. biorxiv.orghmdb.ca

Microbial and Fungal Profiles (e.g., rumen microbiota, specific bacterial FAME analyses)

The rumen, a complex ecosystem of bacteria, fungi, and protozoa, is central to lipid metabolism in ruminants. scialert.netresearchgate.net Studies analyzing the metabolome of rumen fluid have identified various tetradecenoic acid isomers. For example, in a study on buffaloes, 5-tetradecenoic acid was identified as a differential metabolite in animals with high milk fat content. nih.gov Another study in sheep noted the presence of a phosphatidylcholine molecule containing a 7Z bond within a larger C22 fatty acid chain (PC [22:4(7Z,10Z,13Z,16Z)/P-18:0]). nih.gov

Fatty Acid Methyl Ester (FAME) analysis is a standard method for profiling the fatty acid composition of microbial species. frontiersin.org However, reports from FAME analyses of bacterial isolates from the southwest coast of India identified (7Z)-7-hexadecenoic acid (a C16 fatty acid), not the C14 analogue, as a signature fatty acid in certain isolates. plantfadb.org

| Domain/System | Organism/Matrix | Finding |

| Prokaryota | Pyrococcus furiosus (Archaea) | Identified as one of 18 fatty acids in the organism's composition. nih.govnih.govnih.gov |

| Eukaryota | Human Plasma | Detected as a constituent of the human lipidome. biorxiv.org |

| Eukaryota | Human Sebaceous Wax | Identified in vernix caseosa. biorxiv.org |

| Eukaryota | Rumen Microbiota | A phosphatidylcholine with a C22:4(7Z,10Z,13Z,16Z) acyl chain was found in sheep. nih.gov The related 5-tetradecenoic acid was found in buffalo rumen. nih.gov |

Comparative Analysis of Tetradecenoic Acid Isomer Distribution in Biological Systems

The biological significance of fatty acids can be highly dependent on the specific isomer, including the position and geometry of the double bond. Modern analytical techniques have enabled a more detailed look at the distribution of these isomers.

A study utilizing ozone-enabled fatty acid discovery (OzFAD) provided a comparative analysis of five different C14:1 isomers in a human plasma standard reference material. biorxiv.org The results demonstrated a distinct distribution profile, with the 9Z-isomer (Myristoleic acid) being the most abundant. This compound was present as a minor isomer, constituting about 6% of the total C14:1 fatty acids detected. This highlights the coexistence of multiple positional isomers within a single biological matrix and the importance of methods capable of their differentiation. biorxiv.org

| Isomer (C14:1) | Systematic Name | Common Name | Relative Isomer Abundance (%) in Human Plasma biorxiv.org |

| 9Z | (9Z)-tetradec-9-enoic acid | Myristoleic acid | 58 ± 4 |

| 5Z | (5Z)-tetradec-5-enoic acid | Physeteric acid | 20 ± 10 |

| 7Z | (7Z)-tetradec-7-enoic acid | - | 6 ± 2 |

| 6E | (6E)-tetradec-6-enoic acid | - | 5 ± 3 |

| 11E | (11E)-tetradec-11-enoic acid | - | 2.4 ± 0.6 |

Biosynthetic and Metabolic Pathways of 7z Tetradecenoic Acid

De Novo Synthesis Mechanisms

The de novo synthesis of fatty acids is a fundamental anabolic process. While the primary product of the cytosolic fatty acid synthase (FAS) in most organisms is the 16-carbon saturated fatty acid, palmitic acid, the synthesis of specific unsaturated fatty acids like 7Z-tetradecenoic acid involves subsequent modification by desaturase and elongase enzyme systems. diva-portal.org

The introduction of a double bond at the seventh carbon (Δ7) from the carboxyl end of a fatty acid chain is a critical step in the synthesis of n-7 series fatty acids. This reaction is catalyzed by a specific class of enzymes known as Δ7-desaturases.

In plants, an important enzyme in this class is FATTY ACID DESATURASE 5 (FAD5). Research in the model plant Arabidopsis thaliana and the liverwort Marchantia polymorpha has shown that FAD5 is a plastidial Δ7-desaturase. biorxiv.orgnih.govdntb.gov.ua Its primary role is to introduce a cis double bond at the n-9 position of palmitic acid (16:0), producing 7Z-hexadecenoic acid (16:1n-9), which is structurally very similar to this compound. biorxiv.orgbiorxiv.org The function of FAD5 is highly conserved, indicating an ancient evolutionary origin. nih.govdntb.gov.ua In M. polymorpha, the FAD5 ortholog (MpFAD5) is essential for the synthesis of 7Z-hexadecenoic acid, which is a precursor for the bioactive hormone dinor-12-oxo-phytodienoic acid (dn-OPDA). biorxiv.orgbiorxiv.org

While FAD5 directly produces a C16 fatty acid, the existence of such Δ7-desaturase activity is key to forming the n-7 fatty acid family. The synthesis of this compound (14:1n-7) can be hypothesized through a similar mechanism acting on a 14-carbon precursor, myristic acid (14:0), or through the subsequent chain shortening of the more commonly synthesized 7Z-hexadecenoic acid.

| Enzyme/Family | Function | Typical Substrate | Typical Product | Relevance to this compound |

|---|---|---|---|---|

| FAD5 (Δ7-Desaturase) | Introduces a cis-double bond at the Δ7 position | Palmitic acid (16:0) | 7Z-Hexadecenoic acid (16:1Δ7) | Demonstrates the enzymatic mechanism for creating the n-7 double bond, a key feature of this compound. biorxiv.orgbiorxiv.org |

| Δ9-Desaturase (SCD) | Introduces a double bond at the Δ9 position | Stearic acid (18:0), Palmitic acid (16:0) | Oleic acid (18:1Δ9), Palmitoleic acid (16:1Δ9) | A common desaturase that produces n-9 and n-7 isomers, highlighting the regioselectivity of desaturase enzymes. nih.gov |

| Δ11-Desaturase | Introduces a double bond at the Δ11 position | Tetradecanoic acid (14:0) | (Z)-11-tetradecenoic acid | Illustrates desaturase activity on a 14-carbon chain, relevant to pheromone biosynthesis. |

Fatty acid synthesis is a cyclical process involving elongation and desaturation steps to generate a diverse array of fatty acids. diva-portal.orgresearchgate.net The synthesis of this compound is integrated into this broader metabolic network.

The typical pathway begins with the synthesis of palmitic acid (16:0) by fatty acid synthase (FAS). diva-portal.org From this point, several routes can lead to the formation of this compound:

Desaturation followed by Chain Shortening: A C16 precursor like palmitic acid can be desaturated by a Δ7-desaturase to form 7Z-hexadecenoic acid. This C16:1 fatty acid can then undergo one cycle of β-oxidation to remove two carbons, yielding this compound (14:1). This chain-shortening mechanism has been observed in the biosynthesis of certain insect pheromones and other fatty acids. plos.orgresearchgate.net For example, linoleic acid (a C18 fatty acid) is chain-shortened to produce a C16 dienal pheromone component. plos.orgnih.gov

Chain Elongation followed by Desaturation: Shorter-chain fatty acids can be elongated to myristic acid (14:0). This saturated precursor can then be acted upon by a Δ7-desaturase to produce this compound. The elongation process itself involves a cycle of four enzymatic reactions, adding two-carbon units from malonyl-CoA to the growing acyl chain. diva-portal.orgresearchgate.net

In some biological contexts, such as the biosynthesis of insect sex pheromones, specific fatty acids are produced through a defined sequence of desaturation and chain-shortening steps. For instance, this compound is known to be a direct precursor to the aldehyde pheromone component (Z)-7-tetradecenal in certain moth species.

Degradation and Catabolic Processes

The primary catabolic pathway for fatty acids is β-oxidation, a process that systematically breaks down fatty acyl-CoA molecules to generate energy. wikipedia.orglibretexts.org

This compound, once activated to its CoA thioester (7Z-tetradecenoyl-CoA), enters the mitochondrial β-oxidation spiral. chalmers.seecmdb.caumaryland.edu The process for a monounsaturated fatty acid like this involves the standard four steps of β-oxidation:

Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase.

Hydration: Catalyzed by an enoyl-CoA hydratase.

Dehydrogenation: Catalyzed by a hydroxyacyl-CoA dehydrogenase.

Thiolysis: Catalyzed by a thiolase, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for complete oxidation to CO₂ and water, producing ATP. However, the cis double bond at an odd-numbered carbon position (C7) requires an auxiliary enzyme, an isomerase, to process it correctly. After three standard β-oxidation cycles, the double bond will be at the Δ¹ position, which is not a substrate for the next step. An enoyl-CoA isomerase repositions the double bond, allowing the β-oxidation to proceed to completion.

Studies on the degradation of other monounsaturated fatty acids have shown that the configuration and position of the double bond can impact the efficiency of β-oxidation. For example, the degradation of elaidic acid (a trans-18:1 fatty acid) leads to the accumulation of a 5-trans-tetradecenoyl-CoA intermediate, indicating that some intermediates are processed less efficiently by β-oxidation enzymes. nih.gov

Beyond its role in energy metabolism, this compound serves as a key intermediary metabolite in the biosynthesis of specific signaling molecules, most notably insect pheromones. lookchem.com In several insect species, including the vine bud moth (Theresimima ampellophaga) and certain species in the Heliozelidae family, this compound is the direct precursor to the active pheromone component (Z)-7-tetradecenal. lookchem.com The conversion involves the reduction of the carboxylic acid group to an aldehyde. The presence of this compound methyl ester in pheromone gland extracts confirms its role as a biosynthetic precursor.

| Metabolic Context | Precursor(s) | Intermediate | Product(s) | Organism/System |

|---|---|---|---|---|

| Pheromone Biosynthesis | Palmitic acid, Myristic acid | This compound | (Z)-7-Tetradecenal, (2S)-butyl (7Z)-tetradecenoate | Vine bud moth (Theresimima ampellophaga), Heliozelidae species lookchem.com |

| Fatty Acid Beta-Oxidation | Longer-chain n-7 fatty acids (e.g., 9Z-Hexadecenoic acid) | 7Z-Tetradecenoyl-CoA | (5Z)-Dodecenoyl-CoA, Acetyl-CoA | General (Mitochondria) tum.de |

Interconversion and Relationships with Other Fatty Acids

This compound is metabolically linked to a network of other fatty acids through elongation, desaturation, and chain-shortening pathways. Its position as an n-7 fatty acid defines its primary relationships.

Elongation: this compound (14:1n-7) can serve as a precursor for longer-chain n-7 fatty acids. The addition of a two-carbon unit by an elongase enzyme would convert it to 9Z-hexadecenoic acid (16:1n-7), also known as palmitoleic acid. Further elongation would produce vaccenic acid (18:1n-7). This establishes a direct biosynthetic link within the omega-7 family. nih.gov

Chain Shortening (Retroconversion): Conversely, this compound can be formed from longer n-7 fatty acids via β-oxidation. For example, one cycle of β-oxidation of 9Z-hexadecenoic acid (16:1n-7) would yield this compound. This process of controlled chain-shortening is a recognized pathway for producing specific fatty acids. nih.gov

Relationship to Saturated Precursors: As detailed in the synthesis section, this compound is derived from saturated fatty acid precursors. It can be formed from myristic acid (14:0) via desaturation or from palmitic acid (16:0) via desaturation and subsequent chain shortening. plos.orgresearchgate.net

These interconversions allow cells to dynamically manage their fatty acid pools, adjusting the length and degree of saturation of membrane lipids or producing specific signaling molecules as needed.

Positional and Geometric Isomerization Dynamics in Biological Systems

Unsaturated fatty acids can undergo changes in the position and geometric configuration of their double bonds. Positional isomerization involves the migration of a double bond along the carbon chain, while geometric isomerization is the conversion between cis (Z) and trans (E) forms. encyclopedia.pub These transformations can be catalyzed by enzymes or occur through radical-mediated mechanisms. acs.org

In biological systems, the specific placement of a double bond is crucial for a fatty acid's function and its subsequent metabolic processing. For instance, different positional isomers of monounsaturated fatty acids (MUFAs) are synthesized via distinct enzymatic pathways, such as the n-7, n-9, and n-10 series being formed by the actions of delta-9 and delta-6 desaturases on precursors of varying chain lengths. mdpi.com

While direct studies on the isomerization of this compound are not extensively detailed, research on related compounds in insects provides clear evidence of such dynamics. In the biosynthesis of sex pheromones in Spodoptera littoralis, (Z)-11-tetradecenoic acid is converted into a conjugated dienoic acid, a process that involves both desaturation and a shift in the double bond position, demonstrating enzymatic machinery capable of positional isomerization. nih.gov Similarly, the conversion of (E)-11-tetradecenoic acid involves a Δ9 desaturase that acts on a specific isomer. nih.gov These examples underscore the existence of isomer-specific enzymes and pathways that dynamically alter fatty acid structures. Under certain conditions, such as partial catalytic or enzymatic hydrogenation, double bonds can shift position or change from a cis to a trans configuration. encyclopedia.pub

Integration into Complex Lipid Structures (e.g., triglycerides, phospholipids (B1166683) in research studies)

Once synthesized or modified, this compound can be integrated into more complex lipid molecules, primarily phospholipids and triglycerides. As components of these larger structures, fatty acids play fundamental roles in membrane architecture and energy storage. nih.gov Monounsaturated fatty acids are key constituents of phospholipids, where they are vital for maintaining appropriate membrane fluidity. nih.gov

Direct evidence for the incorporation of this compound into cellular structures comes from a study on Escherichia coli K12, which identified its presence within the envelope phospholipids. ebi.ac.uk This finding demonstrates that the fatty acid is utilized for building essential membrane components in bacteria.

Research on analogous fatty acids further supports this role. In lake trout, the C16 analogue, (Z)-7-hexadecenoic acid, was found in both neutral lipids (which include triglycerides) and phospholipids. ebi.ac.uk The presence of these fatty acids in different lipid classes highlights their broad integration into cellular lipid pools. A 2022 study using advanced analytical methods also identified this compound in pooled human plasma, indicating its circulation and availability for uptake and incorporation by various tissues. biorxiv.org

| Organism/System | Complex Lipid Type | Fatty Acid Detected | Key Finding | Reference |

|---|---|---|---|---|

| Escherichia coli K12 | Envelope Phospholipids | cis-7-Tetradecenoic acid | Directly identified as a component of bacterial membrane phospholipids. | ebi.ac.uk |

| Lake Trout | Neutral Lipids & Phospholipids | cis-7-Hexadecenoic acid (C16 analogue) | Correlated with early life stage mortality, indicating a role in lipid metabolism essential for development. | ebi.ac.uk |

| Human | Plasma | This compound | Detected as a component of the human lipidome, available for metabolic processes. | biorxiv.org |

Genetic and Enzymatic Regulation of this compound Metabolism

The synthesis and modification of this compound are under strict genetic and enzymatic control. The key enzymes involved are fatty acid desaturases, which introduce double bonds, and elongases, which extend the carbon chain.

A crucial enzyme family is the stearoyl-CoA desaturases (SCDs), or Δ9 desaturases, which are primary enzymes in the biosynthesis of MUFAs from saturated fatty acids. nih.gov However, the synthesis of a fatty acid with a double bond at the 7-position, like this compound (a 14:1n-7 fatty acid), points to the action of a Δ7-desaturase.

Research in the liverwort Marchantia polymorpha and the vascular plant Arabidopsis thaliana has identified an evolutionarily conserved enzyme, Fatty Acid Desaturase 5 (FAD5), as a Δ7-desaturase. nih.govdntb.gov.uabiorxiv.org This enzyme is responsible for the synthesis of the C16 analogue, 7Z-hexadecenoic acid, by introducing a double bond at the 7th position of palmitic acid (16:0). biorxiv.org The existence of this pathway suggests that this compound could be synthesized by a similar Δ7-desaturase acting on a 12-carbon saturated fatty acid (lauric acid) or could be a product of the beta-oxidation (chain shortening) of 7Z-hexadecenoic acid. mdpi.com

The metabolic landscape is further shaped by the interplay of different desaturases and elongases, whose expression levels dictate the final fatty acid profile of a cell. For example, the synthesis of various positional isomers is highly regulated; Δ9 desaturase activity on palmitic acid (16:0) produces the n-7 series, while its activity on stearic acid (18:0) produces the n-9 series. mdpi.com Concurrently, Δ6 desaturase activity on palmitic acid initiates the n-10 series. mdpi.com The expression of these enzymes, such as FADS1 (Δ5 desaturase) and FADS2 (Δ6 desaturase), and various elongases (e.g., ELOVL5, ELOVL6) is tissue-specific and responds to metabolic cues, thereby regulating the levels of different fatty acid isomers. mdpi.com

| Enzyme Family | Specific Enzyme (Example) | Action | Substrate (Example) | Product (Example) | Reference |

|---|---|---|---|---|---|

| Δ7-Desaturase | FAD5 | Introduces double bond at carbon 7 | Palmitic acid (16:0) | (7Z)-Hexadecenoic acid (16:1n-9) | biorxiv.org |

| Δ9-Desaturase | SCD1 | Introduces double bond at carbon 9 | Stearic acid (18:0) | Oleic acid (18:1n-9) | mdpi.com |

| Δ6-Desaturase | FADS2 | Introduces double bond at carbon 6 | Palmitic acid (16:0) | Sapienic acid (16:1n-10) | mdpi.commdpi.com |

| Elongase | ELOVL6 | Elongates C12-C16 fatty acids | Palmitic acid (16:0) | Stearic acid (18:0) | mdpi.com |

| Elongase | ELOVL5 | Elongates C18-C20 PUFAs | Eicosadienoic acid (20:2n-6) | Docosadienoic acid (22:2n-6) | mdpi.commdpi.com |

Advanced Analytical Methodologies for 7z Tetradecenoic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 7Z-tetradecenoic acid. These techniques provide detailed information about its functional groups, the precise location of the double bond, and its stereochemistry.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for fatty acid analysis due to its high sensitivity and ability to provide molecular weight information. When coupled with chromatographic separation, it becomes a cornerstone of lipidomics research.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of fatty acids. mdpi.com To enhance volatility for GC analysis, fatty acids are typically converted into their corresponding fatty acid methyl esters (FAMEs). gcms.cz In GC-MS, the FAMEs are separated based on their boiling points and polarity on a capillary column and then detected by a mass spectrometer. mdpi.com

The mass spectrum of the methyl ester of this compound provides its molecular weight and a characteristic fragmentation pattern. The NIST library contains a reference mass spectrum for this compound, which shows top peaks at m/z 55 and 41, aiding in its identification. nih.gov While standard electron ionization (EI) GC-MS is excellent for identifying the chain length and degree of unsaturation, it often does not provide unambiguous information about the double bond position, as the fragmentation patterns of positional isomers can be very similar. biorxiv.org Specialized derivatization techniques, such as with dimethyl disulfide, can be employed prior to GC-MS analysis to pinpoint the double bond location. jsbms.jp

Table 1: GC-MS Data for this compound

| Parameter | Value |

| Compound | This compound |

| Derivative | Methyl Ester (FAME) |

| Analytical Technique | GC-MS |

| NIST Library Number | 130984 nih.gov |

| Top Mass-to-Charge Ratio (m/z) Peaks | 55, 41 nih.gov |

To overcome the limitations of traditional MS techniques in determining double bond positions, innovative methods have been developed. One such method is Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with online gas-phase ozonolysis, a technique also known as Ozone-enabled Fatty Acid Discovery (OzFAD) or Ozone-Induced Dissociation (OzID). biorxiv.orgnews-medical.netdntb.gov.ua This powerful approach allows for the de novo identification of unsaturated fatty acid isomers in complex mixtures, even when they are not fully separated chromatographically. biorxiv.orgdntb.gov.ua

In this technique, lipids separated by LC are introduced into the mass spectrometer where they react with ozone in the gas phase. nih.govnih.gov The ozone selectively cleaves the carbon-carbon double bonds, generating two characteristic product ions for each double bond. nih.gov The masses of these fragment ions directly reveal the original position of the double bond in the fatty acid chain. A workflow known as OzFAD has been developed to semi-automate data analysis, enabling the identification of numerous fatty acid isomers, including those with non-canonical double bond positions. biorxiv.org For this compound, this method would produce specific aldehyde and Criegee ion products that confirm the double bond is located at the seventh carbon from the carboxyl end. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the structural elucidation of organic molecules, including the differentiation of fatty acid isomers. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the olefinic protons (–CH=CH–) are highly diagnostic. These protons in unsaturated fatty acids typically resonate in the region of 5.2–5.5 ppm. nih.gov The precise chemical shift and the coupling constants between these protons can help distinguish between cis and trans isomers. For instance, the olefinic protons of cis isomers often appear at slightly different chemical shifts compared to their trans counterparts. researchgate.net

¹³C NMR spectroscopy is also a valuable tool for distinguishing isomers. researchgate.net The chemical shifts of the carbons involved in the double bond are sensitive to their geometric configuration (cis or trans). aocs.orgjst.go.jp Furthermore, the signals of the allylic carbons (the carbons adjacent to the double bond) can also provide structural information. By comparing the ¹H and ¹³C NMR spectra of an unknown sample with those of known standards or with predicted spectra, it is possible to definitively identify this compound and differentiate it from other tetradecenoic acid isomers. mdpi.com Advanced 2D NMR techniques, such as COSY and HSQC, can further confirm the structure by showing correlations between connected protons and carbons. magritek.com

Table 2: Characteristic NMR Chemical Shifts for Unsaturated Fatty Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Significance for this compound |

| ¹H | Olefinic Protons (–CH=CH–) | 5.2–5.5 nih.gov | Differentiates cis vs. trans geometry based on precise shift and coupling constants. |

| ¹³C | Olefinic Carbons (–C H=C H–) | ~127-132 | Chemical shifts are sensitive to cis/trans configuration. |

| ¹³C | Allylic Carbons (–C H₂–CH=) | ~27 (cis), ~32 (trans) | Can help confirm the stereochemistry of the double bond. |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Qualitative Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide qualitative information about the functional groups present in a molecule. aua.grcore.ac.uk These methods are rapid, non-destructive, and require minimal sample preparation. scielo.org.mx

In the FTIR spectrum of a fatty acid like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is typically observed around 1700 cm⁻¹. The C-H stretching vibrations of the cis double bond often appear around 3000-3010 cm⁻¹. nih.gov

Raman spectroscopy offers complementary information. The C=C stretching vibration in unsaturated fatty acids gives a characteristic band, typically around 1655 cm⁻¹ for cis isomers. researchgate.netmdpi.com The intensity and exact position of this band can help in the general classification of unsaturated fatty acids. mdpi.com While vibrational spectroscopy is excellent for confirming the presence of unsaturation and carboxylic acid functional groups, it is generally less effective than MS or NMR for determining the precise position of the double bond or for differentiating between a mixture of positional isomers. aua.gr

Chromatographic Separation Techniques for Isomer Resolution

The separation of this compound from its positional and geometric isomers is a critical step in its analysis. Due to their similar chemical structures and physical properties, this separation can be challenging. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a common technique for separating fatty acids. In this method, separation is based on the hydrophobicity of the molecules. While RP-HPLC can effectively separate fatty acids based on chain length and the number of double bonds, resolving positional isomers can be difficult. sciex.comsciex.com However, studies have shown that the elution order of unsaturated fatty acid isomers in RP-HPLC is influenced by the position of the double bond relative to the terminal methyl (omega) end of the chain. jsbms.jp

Silver Ion Chromatography (Ag+-HPLC): Silver ion chromatography is a powerful technique specifically designed for separating unsaturated fatty acid isomers. researchgate.netnih.gov This method utilizes the ability of silver ions to form reversible polar complexes with the π-electrons of the double bonds. aocs.org The strength of this interaction depends on the number, position, and configuration (cis/trans) of the double bonds. Fatty acids are typically analyzed as their methyl esters (FAMEs). Molecules with trans double bonds form weaker complexes and elute earlier than their cis counterparts. Silver ion chromatography can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with Ag+-HPLC offering superior resolution for complex mixtures of isomers. aocs.orgtaylorfrancis.com This technique is highly effective for isolating this compound from its trans isomers and other positional cis isomers.

Gas Chromatography (GC): High-resolution gas chromatography using highly polar capillary columns (e.g., cyanosilicone phases) can achieve separation of certain fatty acid isomers. oup.com The separation is based on differences in volatility and interaction with the stationary phase. While complete baseline separation of all positional and geometric isomers in a single run is difficult, optimizing the column type and temperature program can significantly improve resolution. oup.com

Table 3: Chromatographic Techniques for Isomer Resolution

| Technique | Principle of Separation | Application to this compound |

| Reversed-Phase HPLC | Hydrophobicity; influenced by chain length and double bond position. jsbms.jp | Can partially separate positional isomers. jsbms.jpsciex.com |

| Silver Ion HPLC (Ag+-HPLC) | Reversible complex formation between silver ions and double bonds. aocs.org | Excellent for separating cis/trans and positional isomers. nih.govtaylorfrancis.com |

| High-Resolution GC | Volatility and polarity; interaction with a highly polar stationary phase. oup.com | Can resolve some positional and geometric isomers under optimized conditions. oup.com |

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, including this compound. aocs.org While gas chromatography (GC) is frequently used for fatty acid analysis, HPLC offers distinct advantages, particularly for separating geometrical isomers and for preparative purposes. hplc.eu The technique operates at ambient temperatures, which minimizes the risk of degradation to heat-sensitive compounds. aocs.org

Reversed-phase HPLC is a common mode for fatty acid separation, where analytes are separated based on their hydrophobicity. aocs.org In this method, fatty acids are separated by both chain length and degree of unsaturation. aocs.org For enhanced sensitivity, especially for trace-level detection, derivatization of the fatty acid's carboxylic acid group is often employed. aocs.orgjafs.com.pl Phenacyl esters, for instance, allow for detection at higher UV wavelengths, providing a quantitative molar response. aocs.orgcerealsgrains.org The use of fluorescence detection with specific derivatives can achieve astonishing sensitivity, reaching femtomole levels. aocs.org

Recent developments have focused on improving separation and detection. For instance, a fast analytical method using an HPLC system coupled with a photodiode array (PDA) detector has been developed for quantifying fatty acids without the need for derivatization, offering rapid results. chromatographyonline.com For complex mixtures, combining HPLC with other techniques like GC can provide a more comprehensive fatty acid profile. hplc.eu

Table 1: Comparison of Chromatographic Techniques for Fatty Acid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on boiling point and volatility. |

| Derivatization | Not always required, but can enhance sensitivity. hplc.euchromatographyonline.com | Typically required to create volatile esters (e.g., FAMEs). nih.govrestek.com |

| Temperature | Ambient, reducing risk to heat-sensitive compounds. aocs.org | High temperatures required, potential for degradation. |

| Isomer Separation | Good for geometrical (cis/trans) isomers. hplc.eu | Can be challenging for some isomers. |

| Preparative Scale | Excellent for isolating pure compounds. hplc.eu | Poor for preparative applications. |

| Sensitivity | Can be very high, especially with fluorescence detection. aocs.org | High sensitivity with Flame Ionization Detection (FID). nih.gov |

Sample Preparation and Derivatization Strategies for Bioanalysis

Effective sample preparation is critical for the reliable analysis of this compound in biological samples. The goal is to extract the analyte from a complex matrix, remove interfering substances, and often, to concentrate it. gcms.cz Common biological matrices for fatty acid analysis include plasma, serum, and tissues. dergipark.org.trnih.gov

A typical workflow involves lipid extraction, followed by hydrolysis (saponification) to release free fatty acids from complex lipids like triglycerides and phospholipids (B1166683). nih.gov Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used for this purpose. gcms.cznih.gov

Derivatization is a key strategy in the bioanalysis of fatty acids for both GC and LC-MS. researchgate.netqut.edu.au For GC analysis, fatty acids are converted into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This is often achieved using reagents like boron trifluoride-methanol (BF3-methanol) or by silylation with agents such as BSTFA. restek.comsigmaaldrich.commdpi.com

For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic behavior. researchgate.netqut.edu.au By introducing a functional group that is easily ionized, the sensitivity of the analysis can be significantly enhanced. qut.edu.au For example, derivatization with N-[4-(aminomethyl)phenyl]pyridinium (AMPP+) introduces a fixed positive charge, improving detection in positive-ion ESI-MS. nih.govqut.edu.au Another innovative approach involves using derivatizing agents that facilitate structural elucidation through tandem mass spectrometry (MS/MS), helping to pinpoint the location of double bonds and other structural features. qut.edu.au

Table 2: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Analytical Technique | Purpose |

|---|---|---|

| Boron Trifluoride-Methanol (BF3-Methanol) | GC-MS | Forms fatty acid methyl esters (FAMEs) for improved volatility. restek.commdpi.com |

| Trimethylsilyldiazomethane | GC-MS | Methylates fatty acids under mild conditions. researchgate.net |

| BSTFA / MSTFA | GC-MS | Silylation to create volatile trimethylsilyl (B98337) (TMS) esters. restek.com |

| Pentafluorobenzyl Bromide (PFBBr) | GC-MS (NCI) | Creates PFB esters for highly sensitive analysis by negative chemical ionization. nih.gov |

| Phenacyl Bromides (e.g., p-Bromophenacyl Bromide) | HPLC-UV | Adds a UV-active chromophore for enhanced detection. cerealsgrains.org |

| 2,4'-Dibromoacetophenone | HPLC-UV | Adds a chromophore for detection at longer UV wavelengths, reducing background. jafs.com.pl |

| N-[4-(aminomethyl)phenyl]pyridinium (AMPP+) | LC-MS | Introduces a permanent positive charge for improved ionization efficiency. nih.govqut.edu.au |

Computational and Data Analysis Approaches in Lipidomics Profiling

The analysis of complex lipidomics data generated by techniques like LC-MS and GC-MS requires powerful computational and data analysis tools. dergipark.org.trnih.gov A single analysis can generate thousands of data points, making manual interpretation impractical. dergipark.org.tr

The data analysis workflow typically involves several stages: peak detection, filtering, alignment, and identification. dergipark.org.trmdpi.com Software packages like Skyline, MZmine2, and MS-DIAL are widely used for processing raw mass spectrometry data. dergipark.org.trclipidomics.combiorxiv.org These tools help to automate the identification and quantification of lipids from large datasets. dergipark.org.tr For instance, Skyline is a versatile, open-source application that can be used to build quantitative methods and analyze data from various types of mass spectrometry experiments. clipidomics.combiorxiv.org

Lipid identification is often achieved by matching experimental data against spectral libraries and databases such as LIPID MAPS. waters.comlipidmaps.org These resources provide comprehensive information on lipid structures, nomenclature, and metabolic pathways. lipidmaps.org

Advanced data analysis can also involve statistical analysis to identify significant changes in lipid profiles between different sample groups and pathway analysis to understand the biological implications of these changes. lipidmaps.orgbioinfomics.org Tools like LipidSig and BioPAN allow for enrichment and pathway analysis, helping to connect changes in lipid abundance to specific metabolic pathways and biological functions. clipidomics.comlipidmaps.orgbioinfomics.org These computational approaches are essential for extracting meaningful biological insights from high-throughput lipidomics data. tum.de

Table 3: Selected Software and Databases for Lipidomics Data Analysis

| Tool | Primary Function | Key Features |

|---|---|---|

| Skyline | Quantitative data analysis | Builds targeted methods (SRM, MRM, PRM), analyzes MS data, supports all molecules. clipidomics.combiorxiv.org |

| MZmine2 | Raw MS data processing | Peak detection, identification, and alignment. dergipark.org.tr |

| MS-DIAL | Raw MS data processing | Peak detection, deconvolution, and identification. dergipark.org.tr |

| LIPID MAPS | Database and Tools | Comprehensive lipid structure database, nomenclature tools, and analysis software. lipidmaps.org |

| Lipidr | Data analysis (R package) | Implements a comprehensive workflow for lipidomics data, including statistical analysis and visualization. clipidomics.com |

| LipidSig | Web-based data mining | Integrates differential expression, enrichment analysis, and machine learning. bioinfomics.org |

| Lipostar2 | Comprehensive lipidomics software | Raw data import, peak detection, identification, quantification, and statistical analysis. waters.com |

Biological Significance and Mechanistic Roles of 7z Tetradecenoic Acid

Involvement in Cellular and Subcellular Processes

The physical properties of cellular membranes are critical for their function, and the composition of fatty acyl chains in membrane phospholipids (B1166683) is a key determinant of these properties. Unsaturated fatty acids, like 7Z-tetradecenoic acid, introduce kinks into the phospholipid tails, which prevents tight packing and thereby increases membrane fluidity. This process, known as lipid remodeling, is essential for maintaining membrane integrity and function in response to environmental changes, such as temperature shifts. nih.gov

The incorporation of monounsaturated fatty acids helps to maintain an optimal level of membrane fluidity, which is crucial for the function of membrane-bound proteins, including enzymes, receptors, and transport channels. nih.gov Furthermore, the balance between saturated and unsaturated fatty acids influences membrane thickness and compressibility, which can affect protein-lipid interactions and the assembly of protein complexes within the membrane. nih.gov Although research often focuses on more common fatty acids, the principles of homeoviscous adaptation—the remodeling of lipid composition to maintain membrane fluidity—apply to all fatty acid constituents, including this compound. nih.gov

This compound, like other fatty acids, is a significant source of energy for cells. It is broken down through the mitochondrial β-oxidation pathway to produce acetyl-CoA, NADH, and FADH₂, which are subsequently used in the citric acid cycle and oxidative phosphorylation to generate large quantities of ATP. libretexts.orgabcam.com

The complete oxidation of this compound follows the standard four steps of β-oxidation for its saturated portions:

Dehydrogenation: Catalyzed by acyl-CoA dehydrogenase.

Hydration: Catalyzed by enoyl-CoA hydratase.

Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

Thiolytic Cleavage: Catalyzed by β-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA. abcam.com

However, the presence of a cis-double bond between carbons 7 and 8 requires an auxiliary enzyme to reconfigure the molecule for the β-oxidation machinery. After three cycles of β-oxidation, a cis-Δ³-enoyl-CoA intermediate is formed. This intermediate cannot be processed by enoyl-CoA hydratase. An enzyme, Δ³-Δ²-enoyl-CoA isomerase, is required to convert this molecule into the trans-Δ²-enoyl-CoA isomer, which is a standard substrate that can re-enter the β-oxidation pathway. nih.gov This ensures the complete catabolism of the fatty acid for maximal energy yield.

| Pathway Step | Description | Enzymes Involved (Key Classes) |

|---|---|---|

| Activation | The fatty acid is converted to Acyl-CoA in the cytosol. | Acyl-CoA Synthetase |

| β-Oxidation Cycles (x3) | Three rounds of β-oxidation proceed normally on the saturated portion of the acyl chain. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase |

| Isomerization | The resulting cis-Δ³-enoyl-CoA is converted to trans-Δ²-enoyl-CoA. | Δ³-Δ²-enoyl-CoA Isomerase |

| β-Oxidation Cycles (x4) | Four more rounds of β-oxidation proceed to completely break down the remaining chain. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase |

Long-chain fatty acids are not merely structural components or fuel sources; they are also potent signaling molecules that can modulate various cellular functions. omu.edu.tr They can act as ligands for nuclear receptors and cell surface receptors, thereby influencing gene expression and intracellular signaling cascades.

Peroxisome Proliferator-Activated Receptors (PPARs): Long-chain fatty acids are known endogenous ligands for PPARs, a family of nuclear receptors that are master regulators of lipid and glucose metabolism. omu.edu.tr Activation of PPARs by fatty acids leads to the transcriptional regulation of genes involved in fatty acid uptake, oxidation, and storage. omu.edu.tr

G-Protein Coupled Receptors (GPRs): Free fatty acids can also activate specific G-protein coupled receptors on the cell surface, such as FFARs (Free Fatty Acid Receptors). This interaction initiates intracellular signaling pathways that can influence a range of physiological processes, including inflammatory responses and hormone secretion. omu.edu.tr

Interplay with Microorganisms and Host Interactions

The fatty acid composition of a microorganism is a stable and genetically determined trait that can be used as a chemotaxonomic marker for identification and classification. nih.govsemanticscholar.orggsconlinepress.com Analysis of fatty acid methyl esters (FAME) by gas chromatography is a widely used technique to generate a unique fatty acid profile for a given microbial species. nih.govsemanticscholar.org

This compound is a component of the fatty acid profiles of certain microorganisms. Its presence, absence, or relative abundance can help distinguish between different species and strains. For instance, this compound has been reported as a constituent in the archaeon Pyrococcus furiosus. nih.gov The analysis of fatty acid profiles, including C14:1 isomers, is valuable in various fields, from environmental microbiology to clinical diagnostics. mdpi.comasu.ru

| Microorganism/Group | Phylum/Class | Significance of C14:1 Fatty Acids |

|---|---|---|

| Pyrococcus furiosus | Archaea | This compound has been reported in this species. nih.gov |

| Chlorella vulgaris | Chlorophyta (Green Algae) | A derivative, 7-methyl-Z-tetradecen-1-ol acetate, has been identified, suggesting the presence of related C14:1 metabolic pathways. mdpi.com |

| Various Bacteria | Bacteria | Fatty acid profiles, including C14:1, are used for species identification via GC-FAME analysis. nih.govsemanticscholar.org |

The gut microbiome plays a profound role in host metabolism by fermenting dietary components into a vast array of metabolites, including short-chain and long-chain fatty acids. These microbial-derived fatty acids can be absorbed by the host and directly influence metabolic processes, such as milk fat synthesis in ruminants. nih.govpeerj.com

In dairy animals, the composition of milk fat is influenced by fatty acids originating from three sources: de novo synthesis in the mammary gland, direct transfer from the diet, and the metabolic activity of the rumen and gut microbiota. frontiersin.org Gut microbes, particularly bacteria from the phyla Firmicutes and Proteobacteria, are involved in the biosynthesis and modification of fatty acids. peerj.com These bacteria can produce or modify fatty acids that are then absorbed into the bloodstream and taken up by the mammary gland.

For example, studies in yak cows have shown a positive correlation between the abundance of certain Firmicutes and Proteobacteria genera and the gut levels of myristic acid (the saturated C14 counterpart to this compound) and choline, which are associated with higher milk fat percentage. peerj.com This indicates that the microbiota can modulate the pool of C14 fatty acids available to the host. These fatty acids then serve as building blocks for the synthesis of triglycerides, the primary component of milk fat, in the mammary epithelial cells. peerj.comfrontiersin.org Therefore, microbiota-derived this compound and related fatty acids can act as substrates and signaling molecules that contribute to the regulation of milk fat synthesis.

Role in Inborn Errors of Metabolism and Related Metabolic Perturbations

Inborn errors of metabolism represent a diverse group of genetic disorders that disrupt normal metabolic pathways. nih.govijbmsp.org Among these, disorders of fatty acid oxidation (FAO) are critical, as they impair the body's ability to utilize fats for energy. Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is the most prevalent inherited disorder of mitochondrial long-chain fatty acid oxidation, with an incidence of approximately 1 in 50,000 to 100,000 newborns. nih.gov This condition prevents the proper breakdown of very long-chain fatty acids, leading to their accumulation and a subsequent energy deficit, particularly during periods of fasting or stress. nih.govnih.govduke.edu

Animal models, specifically VLCAD-deficient mice (VLCAD-/-), have been instrumental in understanding the pathophysiology of this disease. nih.govduke.edu These models exhibit many of the clinical features seen in humans, including cardiomyopathy, microvesicular lipid accumulation in the heart, and marked mitochondrial proliferation. nih.govduke.edu Metabolic profiling of these animals reveals significant perturbations. For instance, another mouse model with a deficiency in long-chain acyl-CoA dehydrogenase (LCAD), which has overlapping functions with VLCAD in mice, shows a serum acylcarnitine profile similar to human VLCAD deficiency, with a notable accumulation of tetradecenoylcarnitine (C14:1). mdpi.com This accumulation points to a disruption in the processing of C14 fatty acids like this compound.

The metabolic consequences in these animal models are profound. The inability to efficiently oxidize long-chain fatty acids leads to a buildup of toxic intermediate metabolites and a switch to other energy sources, which can result in severe metabolic derangement. nih.gov In VLCAD-/- mice, this metabolic inflexibility contributes to progressive cardiac dysfunction and hepatosteatosis (fatty liver). nih.gov

| Disorder Model | Key Metabolic Findings | Observed Phenotype | Reference |

|---|---|---|---|

| VLCAD Deficiency (VLCAD-/- mice) | Accumulation of long-chain acylcarnitines; disturbed fatty acid composition. | Hepatosteatosis, hyperlipidemia, progressive cardiac dysfunction, dilated cardiomyopathy. | nih.gov |

| LCAD Deficiency (LCAD-/- mice) | Prominent accumulation of C14:1 acylcarnitine, similar to human VLCADD. | Exercise intolerance, cardiac hypertrophy, hepatic steatosis. | mdpi.com |

Emerging Functions in Physiological and Pathophysiological Contexts

Beyond its role in inherited metabolic diseases, alterations in the metabolism of this compound and related fatty acids are being investigated in other pathophysiological contexts, such as cardiovascular and cognitive impairment, often using animal models.

Cardiovascular Impairment: Animal models of fatty acid oxidation disorders consistently demonstrate a link between metabolic dysregulation and cardiovascular disease. researchgate.net Mice with VLCAD deficiency develop progressive cardiac dysfunction, which can worsen into severe dilated cardiomyopathy. nih.gov This is characterized by an accumulation of lipids within heart muscle cells (cardiac lipotoxicity), which is a common feature in various mouse models with defects in mitochondrial fatty acid oxidation. nih.govresearchgate.net The buildup of fatty acid intermediates, including derivatives of tetradecenoic acid, is thought to contribute to the cardiac pathology, which can include both hypertrophic and dilated cardiomyopathy. researchgate.net Rodent models, such as apolipoprotein-deficient (ApoE-/-) mice, are widely used to study atherosclerosis and other cardiovascular diseases, providing a platform to investigate how specific fatty acids might influence these conditions. frontiersin.org

Cognitive Impairment: The brain has high energy demands, and while it primarily uses glucose, fatty acid metabolism is also crucial for its proper function. Disruptions in this metabolism can contribute to cognitive decline. Animal models are essential for studying the mechanisms of chemotherapy-induced cognitive impairment ("chemobrain") and neurodegenerative diseases like Alzheimer's. nih.govxiahepublishing.com These models show that metabolic changes, including oxidative stress and altered lipid metabolism in the hippocampus and frontal cortex, are associated with memory and learning deficits. nih.gov While direct studies on this compound are limited in this context, the broader field of lipidomics is uncovering how specific fatty acids and their metabolites influence neuronal health and inflammation, which are key factors in cognitive function. hmdb.ca For example, studies using scopolamine to induce cognitive deficits in mice have shown a resulting loss of neurons in the hippocampus, a region critical for memory. nih.gov

| Pathophysiological Context | Animal Model | Observed Metabolic/Cellular Alterations | Reference |

|---|---|---|---|

| Cardiovascular Disease | VLCAD-/- Mice | Myocardial triglyceride accumulation, mitochondrial proliferation. | nih.govresearchgate.net |

| Cardiovascular Disease | ApoE-/- Mice | Dyslipidemia, development of atherosclerotic plaques. | frontiersin.org |

| Cognitive Impairment | Chemotherapy-treated rodents | Increased lipid peroxidation, oxidative stress in hippocampus and frontal cortex. | nih.gov |

| Cognitive Impairment | Scopolamine-treated mice | Loss of hippocampal neurons, reduced cholinergic activity. | nih.gov |

Role as a Precursor in Specific Biological Compound Synthesis

One of the most well-defined roles for isomers of tetradecenoic acid is as a precursor in the biosynthesis of insect sex pheromones. These chemical signals are crucial for mate attraction and communication in many species, particularly moths.

In numerous moth species, specific isomers of tetradecenoic acid are synthesized in the pheromone gland from common saturated fatty acids like palmitic acid. This process involves a series of enzymatic reactions, including desaturation and chain-shortening (a form of β-oxidation). For example, in the almond moth (Cadra cautella) and the beet armyworm (Spodoptera exigua), the major pheromone component (Z,E)-9,12-tetradecadienyl acetate is synthesized from (Z)-9-tetradecenoic acid. iastate.edu This precursor is itself derived from palmitic acid through an initial Δ11 desaturation followed by chain-shortening. iastate.edu

The biosynthesis pathways are highly specific, employing a variety of fatty acyl desaturases that introduce double bonds at precise locations and with specific stereochemistry (Z or E). For instance, researchers have identified a Δ9 desaturase in Spodoptera littoralis that converts (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid, a key step in producing its pheromone blend. nih.gov The diversity of these enzymes allows for the production of a wide array of species-specific pheromone components from a limited set of fatty acid precursors.

| Insect Species | Pheromone Component | Tetradecenoic Acid Precursor | Key Biosynthetic Step | Reference |

|---|---|---|---|---|

| Cadra cautella (Almond Moth) | (Z,E)-9,12-tetradecadienyl acetate | (Z)-9-tetradecenoic acid | A unique Δ12 desaturation of the precursor. | iastate.edu |

| Spodoptera exigua (Beet Armyworm) | (Z,E)-9,12-tetradecadienyl acetate | (Z)-9-tetradecenoic acid | Δ12 desaturation of the precursor. | iastate.edu |

| Spodoptera littoralis | (Z,E)-9,11-tetradecadienoic acid derivative | (E)-11-tetradecenoic acid | Δ9 desaturation of the precursor. | nih.gov |

Research Applications and Future Directions for 7z Tetradecenoic Acid Studies

Development as a Biomarker in Translational Research (e.g., in animal models for metabolic or inflammatory states)

The search for novel biomarkers is a critical endeavor in translational research, aiming to bridge the gap between laboratory discoveries and clinical applications. Fatty acids and their metabolites are increasingly recognized for their roles as signaling molecules and indicators of physiological and pathological states. While direct research on 7Z-tetradecenoic acid as a specific biomarker is still emerging, the broader class of odd-chain and unsaturated fatty acids shows promise in this area. nih.govmdpi.comresearchgate.net

Animal models are indispensable tools for investigating the links between fatty acid profiles and disease. mdpi.commdpi.comnih.gov For instance, rodent models of obesity, diabetes, and hypercholesterolemia are well-established for studying metabolic disorders. mdpi.comnih.gov In these models, alterations in the plasma and tissue lipidome often correlate with disease progression. Future research could focus on inducing metabolic or inflammatory stress in animal models and subsequently analyzing changes in the levels of this compound and its isomers. Such studies would be crucial in determining its potential as a biomarker for conditions like metabolic syndrome, non-alcoholic fatty liver disease, or chronic inflammation.

Table 1: Potential Applications of this compound in Animal Models of Disease

| Research Area | Animal Model | Potential Role of this compound |

|---|---|---|

| Metabolic Syndrome | Zucker Diabetic Fatty (ZDF) Rats | Investigation of its correlation with insulin resistance and dyslipidemia. |

| Obesity | Zucker Fatty (fa/fa) Rats | Assessment of its changes in adipose tissue and circulation during weight gain. |

| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) Mice | Exploration of its potential involvement in plaque formation and vascular inflammation. |

Application in Mechanistic Studies of Fatty Acid Metabolism and Desaturation Enzymes

This compound can serve as a valuable tool in elucidating the complex mechanisms of fatty acid metabolism. Its specific double bond position at the seventh carbon makes it an interesting substrate for studying the activity and specificity of fatty acid desaturases and elongases. wikipedia.org These enzymes are crucial for synthesizing a diverse range of fatty acids that are essential for membrane structure and cell signaling. wikipedia.org

Desaturases, for example, are a family of enzymes that introduce double bonds into fatty acyl chains. wikipedia.org By introducing this compound into in vitro enzymatic assays or cell culture systems, researchers can investigate how it is metabolized and which specific desaturases (e.g., Δ5, Δ6, or Δ9 desaturases) act upon it. nih.govnih.gov This can provide insights into the substrate preferences and regulatory mechanisms of these enzymes, which are implicated in various metabolic diseases. nih.gov

Table 2: Key Enzymes in Fatty Acid Metabolism and Potential Interactions with this compound

| Enzyme Family | Function | Potential Interaction with this compound |

|---|---|---|

| Fatty Acid Desaturases (FADS) | Introduce double bonds into fatty acyl chains. wikipedia.org | Could be a substrate for further desaturation, leading to the formation of polyunsaturated fatty acids. |

| Fatty Acid Elongases (ELOVL) | Extend the carbon chain of fatty acids. | May be elongated to longer-chain monounsaturated fatty acids. |

Exploitation in Oleochemical and Biotechnological Research for Sustainable Production of Derivatives

The oleochemical industry is increasingly seeking sustainable and renewable feedstocks for the production of a wide array of chemicals. Fatty acids derived from microbial or plant sources are attractive starting materials. This compound, with its specific chain length and unsaturation, presents opportunities for the synthesis of novel polymers, lubricants, surfactants, and other specialty chemicals.

Biotechnological approaches, such as metabolic engineering of microorganisms, could be employed for the high-level production of this compound and its derivatives. By introducing and optimizing the expression of specific desaturases and other metabolic enzymes in production strains like Saccharomyces cerevisiae or Yarrowia lipolytica, it may be possible to create microbial cell factories that efficiently synthesize this specific fatty acid. This would provide a sustainable alternative to chemical synthesis and could be tailored to produce derivatives with desired functionalities.

Systems Biology Approaches for Comprehensive Metabolic Pathway Modeling (e.g., genome-scale metabolic models)

Systems biology integrates experimental data with computational modeling to understand the intricate network of biochemical reactions within a cell or organism. researchgate.nete-enm.orgembopress.org Genome-scale metabolic models (GEMs) are powerful computational frameworks that represent the entire metabolic network of an organism. e-enm.orgnih.govbrookes.ac.uk

Incorporating this compound and its associated metabolic pathways into existing GEMs would enable a more comprehensive understanding of its role in cellular metabolism. researchgate.netcncb.ac.cn By simulating metabolic fluxes under different conditions, these models can predict how the synthesis and degradation of this compound are regulated and how it interacts with other metabolic pathways. nih.gov This in silico approach can generate new hypotheses that can then be tested experimentally, accelerating our understanding of this fatty acid's biological significance. nih.gov

Novel Analytical Method Development for Structural Elucidation of Minor Isomers in Complex Biological Samples

The accurate identification and quantification of fatty acid isomers in complex biological matrices remains a significant analytical challenge. nih.govrsc.orgmdpi.com Minor isomers like this compound can be difficult to distinguish from other positional and geometric isomers using standard analytical techniques. rsc.orglipidmaps.org

The need to resolve these isomeric complexities drives the development of novel analytical methods. Advanced techniques such as multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), as well as innovative derivatization strategies, are being explored to enhance the separation and identification of fatty acid isomers. rsc.org Furthermore, techniques like ozone-induced dissociation (OzID) mass spectrometry are showing promise in pinpointing the exact location of double bonds within fatty acid chains. The pursuit of robust and sensitive methods for the analysis of this compound will not only facilitate its study but also advance the broader field of lipidomics.

Exploration of Biological Activities Beyond Established Pheromone Precursors (general academic inquiry, not therapeutic claims)

While the role of this compound as a precursor to insect pheromones is established, its broader biological activities in other organisms, including mammals, are largely unexplored. Many fatty acids are now known to have diverse signaling functions, acting as ligands for nuclear receptors or being converted into potent bioactive lipid mediators.

Future academic inquiry could investigate whether this compound or its metabolites exhibit any such activities. For example, studies could explore its potential to modulate inflammatory pathways, influence cell differentiation, or affect membrane properties. It is important to emphasize that such research would be exploratory and aimed at fundamental scientific understanding, without making any premature therapeutic claims. Unraveling the full spectrum of its biological roles could open up new avenues of research in lipid biochemistry and cell biology.

Q & A

Q. What statistical methods are appropriate for analyzing clustered data in longitudinal studies of this compound metabolism?

- Methodological Answer : Repeated measurements within subjects (e.g., plasma levels over time) require mixed-effects models or generalized estimating equations (GEE) to handle intra-subject correlation. Software tools like R (lme4 package) or SAS (PROC MIXED) can model fixed effects (dose, time) and random effects (individual variability). Sensitivity analyses should test assumptions of normality and homoscedasticity .

Q. How can molecular docking simulations be optimized to study this compound’s interactions with lipid-binding proteins?

- Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide with the following parameters:

- Protein preparation : Remove crystallographic water molecules and add missing side chains.

- Ligand flexibility : Allow rotation of the carboxylic acid group and Z-alkene bond.

- Scoring : Prioritize docking poses with hydrogen bonds to Arg/Lys residues in the binding pocket. Validation via molecular dynamics (MD) simulations (50 ns) ensures stability of predicted complexes .

Tables for Key Data

Q. Table 1. Comparative Physicochemical Properties of this compound and Isomers

| Property | This compound | 7E-Tetradecenoic Acid | Tetradecanoic Acid (C14:0) |

|---|---|---|---|

| Melting Point (°C) | 18–20 | 28–30 | 54–56 |

| LogP (octanol/water) | 5.2 | 5.4 | 6.8 |

| Solubility in PBS (μM) | 12.5 | 8.7 | 0.3 |

| Source: |

Q. Table 2. Common Analytical Techniques for this compound

| Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Quantification in lipids | DB-5MS column; EI at 70 eV |

| LC-MS/MS | Trace detection in biofluids | C18 column; ESI(-), MRM transition 225→181 |

| -NMR | Structural confirmation | CDCl3 solvent; δ 2.3 (COOH), 5.35 (Z-alkene) |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.